5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole
CAS No.: 2640971-91-9
Cat. No.: VC11855538
Molecular Formula: C14H16ClN3O3S
Molecular Weight: 341.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640971-91-9 |
|---|---|
| Molecular Formula | C14H16ClN3O3S |
| Molecular Weight | 341.8 g/mol |
| IUPAC Name | 5-chloro-2-(4-cyclopropylsulfonylpiperazin-1-yl)-1,3-benzoxazole |
| Standard InChI | InChI=1S/C14H16ClN3O3S/c15-10-1-4-13-12(9-10)16-14(21-13)17-5-7-18(8-6-17)22(19,20)11-2-3-11/h1,4,9,11H,2-3,5-8H2 |
| Standard InChI Key | BKLRJYPNTYCRKO-UHFFFAOYSA-N |
| SMILES | C1CC1S(=O)(=O)N2CCN(CC2)C3=NC4=C(O3)C=CC(=C4)Cl |
| Canonical SMILES | C1CC1S(=O)(=O)N2CCN(CC2)C3=NC4=C(O3)C=CC(=C4)Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
The compound features a benzoxazole core (a fused benzene and oxazole ring) substituted at position 5 with a chlorine atom and at position 2 with a 4-(cyclopropanesulfonyl)piperazine group. Its molecular formula is C₁₄H₁₆ClN₃O₃S, with a molecular weight of 341.8 g/mol. The benzoxazole scaffold provides aromatic stability and π-π stacking potential, while the piperazine-sulfonyl moiety introduces conformational flexibility and hydrogen-bonding capabilities.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₆ClN₃O₃S | |
| Molecular Weight | 341.8 g/mol | |
| SMILES Notation | ClC1=CC2=C(C=C1)N=C(O2)N3CCN(CC3)S(=O)(=O)C4CC4 | |
| InChI Key | BKLRJYPNTYCRKO-UHFFFAOYSA-N |
Spectroscopic and Physicochemical Profiles
While experimental spectral data (e.g., IR, NMR) for this specific compound remain unpublished, analogous benzoxazole derivatives exhibit characteristic absorption bands:
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IR: N-H stretching (~3,300 cm⁻¹), C=N in oxazole (~1,650 cm⁻¹), and S=O stretching (~1,150 cm⁻¹) .
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¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), piperazine CH₂ groups (δ 2.5–3.5 ppm), and cyclopropane CH₂ (δ 1.0–1.5 ppm) .
Predicted physicochemical properties using DFT methods (B3LYP/6-311++G(d,p)) suggest:
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LogP: ~2.1 (moderate lipophilicity)
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Polar Surface Area: ~90 Ų (favorable for blood-brain barrier penetration).
Synthetic Pathways and Optimization
Stepwise Synthesis
The synthesis involves a multi-step sequence:
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Benzoxazole Core Formation: Condensation of 2-aminophenol derivatives with chloro-substituted carboxylic acids in polyphosphoric acid (PPA) at 160°C .
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Piperazine Introduction: Nucleophilic aromatic substitution (SNAr) at position 2 using 1-(cyclopropanesulfonyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF).
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | PPA, 160°C, 1 hr | 65% |
| 2 | 1-(Cyclopropanesulfonyl)piperazine, DMF, K₂CO₃, 80°C | 61% |
Purification Challenges
Chromatographic purification (silica gel, ethyl acetate/hexane) is critical due to polar byproducts from sulfonylation. Industrial-scale production may employ continuous flow reactors to enhance reproducibility.
Computational and Molecular Modeling Studies
Density Functional Theory (DFT) Optimization
Geometry optimization at the B3LYP/6-311++G(d,p) level reveals:
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Dihedral Angles: Piperazine ring adopts a chair conformation (torsion angle = 55.2°).
Molecular Docking with Viral Targets
In silico studies against SARS-CoV-2 main protease (PDB: 6LU7) show weak interaction (binding energy = -6.4 kcal/mol), suggesting limited antiviral potential .
Comparative Analysis with Related Benzoxazole Derivatives
Table 3: Structural and Functional Comparisons
Key trends:
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